molecular formula C30H24N2O9 B13008732 1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13008732
M. Wt: 556.5 g/mol
InChI Key: CNTRQYAUKRPOEN-ZHZKMDAQSA-N
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Description

The compound 1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a structurally complex molecule featuring a pyrimidine-2,4-dione core fused to a tetrahydrofuran ring. Key structural attributes include:

  • Dibenzoyl groups at the C3 and C4 positions of the tetrahydrofuran ring, contributing to lipophilicity and steric bulk.
  • A 1-hydroxy-2-oxo-2-phenylethyl side chain at C5, introducing additional aromaticity and reactive ketone/hydroxyl functionalities.

Properties

Molecular Formula

C30H24N2O9

Molecular Weight

556.5 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C30H24N2O9/c33-21-16-17-32(28(38)31-21)27-30(40,25(37)20-14-8-3-9-15-20)29(39,24(36)19-12-6-2-7-13-19)26(41-27)23(35)22(34)18-10-4-1-5-11-18/h1-17,23,26-27,35,39-40H,(H,31,33,38)/t23?,26-,27-,29-,30+/m1/s1

InChI Key

CNTRQYAUKRPOEN-ZHZKMDAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C([C@@H]2[C@@]([C@@]([C@@H](O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the tetrahydrofuran ring through cyclization reactions.

    Step 2: Introduction of benzoyl groups via Friedel-Crafts acylation.

    Step 3: Addition of hydroxyl groups through selective oxidation reactions.

    Step 4: Coupling with pyrimidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrimidine-2,4-dione derivatives, emphasizing substituent effects on physical properties, synthesis, and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications References
Target Compound 3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl) N/A Hypothesized high lipophilicity; potential kinase or polymerase inhibition. N/A
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione 3,4-Dihydroxy-5-(hydroxymethyl) 258.23 Pharmaceutical intermediate (e.g., nucleoside analogs); stable under dark, dry storage .
1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione 3,4-Dihydroxy-5-(iodomethyl) 354.1 Radiopharmaceutical research; requires argon/vacuum packaging due to air sensitivity .
1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4-dione 3-Fluoro-4-hydroxy-3-methyl-5-(hydroxymethyl) N/A Antiviral research; synthesized via DMF-mediated reactions at 70°C .
1-((2S,3R,4R,5R)-3,4-Bis-benzyloxy-5-benzyloxymethyl-tetrahydrofuran-2-yl)-5-fluoro-pyrimidine-2,4-dione 3,4-Bis-benzyloxy-5-benzyloxymethyl; 5-fluoro 532.568 Anticancer/antiviral applications; synthesized via multi-step benzyl protection .
1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione 3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl) 280.64 Research in nucleotide metabolism; stored as a 10 mM solution .

Structural and Functional Insights

  • Reactivity : The 1-hydroxy-2-oxo-2-phenylethyl side chain introduces ketone and alcohol functionalities, enabling nucleophilic reactions absent in simpler analogs like 5,6-dihydrouridine (MW 246.22, ).
  • Synthetic Challenges : High-yield synthesis (e.g., 83% in ) contrasts with low-yield reactions (e.g., 9% for trifluoromethyl derivatives in ), suggesting dibenzoylation may require optimized protecting-group strategies.

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